molecular formula C10H7BrN2O2 B1338810 8-(Bromomethyl)-5-nitroquinoline CAS No. 89159-94-4

8-(Bromomethyl)-5-nitroquinoline

Cat. No. B1338810
CAS RN: 89159-94-4
M. Wt: 267.08 g/mol
InChI Key: LAKZXAOBUMEYGY-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its molecular formula, structural formula, and possibly a brief summary of its most important properties or uses.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of chemical reactions involved, the conditions under which the reactions are carried out, and the yields of the product.



Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational chemistry, to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the conditions under which these reactions occur, the products that are formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, and reactivity with other chemical species.


Scientific Research Applications

Synthesis of Prodrug Systems

A study by Couch et al. (2008) explored the synthesis of novel 2-aryl-5-nitroquinolines, including derivatives of 8-(bromomethyl)-5-nitroquinoline, as potential prodrug systems for bioreductive activation. These compounds were synthesized through vicarious nucleophilic substitution, followed by various chemical modifications to introduce aryl substituents and investigate their potential as prodrugs, highlighting their application in the development of new therapeutic agents Couch, G. D., Burke, P., Knox, R., & Moody, C. (2008). Tetrahedron, 64(13), 2816-2823.

Photochemical Studies

Research on 8-hydroxy-5-nitroquinoline, closely related to 8-(bromomethyl)-5-nitroquinoline, by Wang et al. (2022), delves into its photochemical behavior, emphasizing its applications in studying photo-induced reactions. This investigation provides insights into the excited-state dynamics and potential applications in photopharmacology and the development of photo-responsive materials Wang, R., Zhang, F., Pan, X., Zheng, X., Xue, J., Du, Y., & Xie, B. (2022). Physical Chemistry Chemical Physics, 25(1), 402-409.

Nucleophilic Substitution Reactions

Štefane et al. (2012) developed a method for synthesizing 8-amino analogues of nitroxoline, demonstrating the reactivity of 8-(bromomethyl)-5-nitroquinoline in nucleophilic substitution reactions. This study underscores the versatility of such compounds in chemical synthesis, particularly in creating pharmacologically relevant structures Štefane, B., Požgan, F., Sosič, I., & Gobec, S. (2012). Tetrahedron Letters, 53(14), 1964-1967.

Corrosion Inhibition

Wang et al. (2015) investigated two quinoline derivatives, including 8-nitroquinoline, for their corrosion protection effect on aluminum alloys, suggesting potential applications of 8-(bromomethyl)-5-nitroquinoline derivatives in corrosion inhibition. Their findings indicate that these compounds can form protective films on metal surfaces, contributing to materials science and engineering applications Wang, D., Yang, D., Zhang, D., Li, K., Gao, L., & Lin, T. (2015). Applied Surface Science, 357, 2176-2183.

Antimicrobial Activities

Massoud et al. (2013) synthesized and characterized Ag(I) quinoline compounds, including those with nitroquinoline derivatives, to evaluate their antimicrobial activities. Their research highlights the potential of 8-(bromomethyl)-5-nitroquinoline and its derivatives in developing new antimicrobial agents, contributing to the fight against multidrug-resistant bacteria Massoud, A., Langer, V., Gohar, Y., Abu-Youssef, M., Jänis, J., Lindberg, G., Hansson, K.-M., & Öhrström, L. (2013). Inorganic Chemistry, 52(7), 4046-4060.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, reactivity, and environmental impact, and providing guidelines for its safe handling, storage, and disposal.


Future Directions

This would involve a discussion of the potential future research directions or applications for the compound, based on its properties and activities.


properties

IUPAC Name

8-(bromomethyl)-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKZXAOBUMEYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522384
Record name 8-(Bromomethyl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Bromomethyl)-5-nitroquinoline

CAS RN

89159-94-4
Record name 8-(Bromomethyl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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